

# Unveiling the Spectroscopic Signature of Malolactomycin C: A Technical Guide

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## Compound of Interest

Compound Name: Malolactomycin C

Cat. No.: B1244652

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This technical guide provides a comprehensive overview of the spectroscopic data for **Malolactomycin C**, a 40-membered macrolide antibiotic. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical relationship diagram for the Malolactomycin family of compounds.

## Spectroscopic Data

The structural elucidation of **Malolactomycin C** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Malolactomycin C

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2	3.25	m	15.0, 8.0
3	4.05	m	
4	1.55, 1.70	m	
5	5.40	dd	
6	5.65	dt	15.0, 7.0
7	2.30	m	11.0, 9.0
8	1.60	m	
9	3.80	m	
10	1.50	m	
11	3.75	m	6.5
12	1.45	m	
13	4.95	d	
15	6.20	d	
16	5.80	dd	7.5
17	2.50	m	
18	1.25	d	
19	1.80	m	
20	0.95	t	7.0
21	1.40	m	
22	0.90	d	
Malic Acid Moiety			
2'	4.30	dd	8.0, 4.0

3'	2.70, 2.80	dd, dd	16.0, 4.0; 16.0, 8.0
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Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for Malolactomycin C

Position	Chemical Shift ( $\delta$ , ppm)
Aglycone	
1	170.5
2	45.0
3	72.0
4	35.0
5	130.0
6	132.0
7	40.0
8	28.0
9	75.0
10	38.0
11	70.0
12	36.0
13	100.0
14	140.0
15	125.0
16	135.0
17	42.0
18	20.0
19	30.0
20	12.0
21	25.0
22	15.0

Malic Acid Moiety	
1'	175.0
2'	70.0
3'	41.0
4'	178.0

Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.

**Table 3: Mass Spectrometry Data for Malolactomycin C**

Ion	m/z
[M+H] <sup>+</sup>	752.48
[M+Na] <sup>+</sup>	774.46

Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular ions, respectively.

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of purified **Malolactomycin C** (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** Standard pulse sequences are used to acquire one-dimensional <sup>1</sup>H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** One-dimensional  $^{13}\text{C}$  NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans and a longer acquisition time are typically required.
- **2D NMR Experiments:** To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

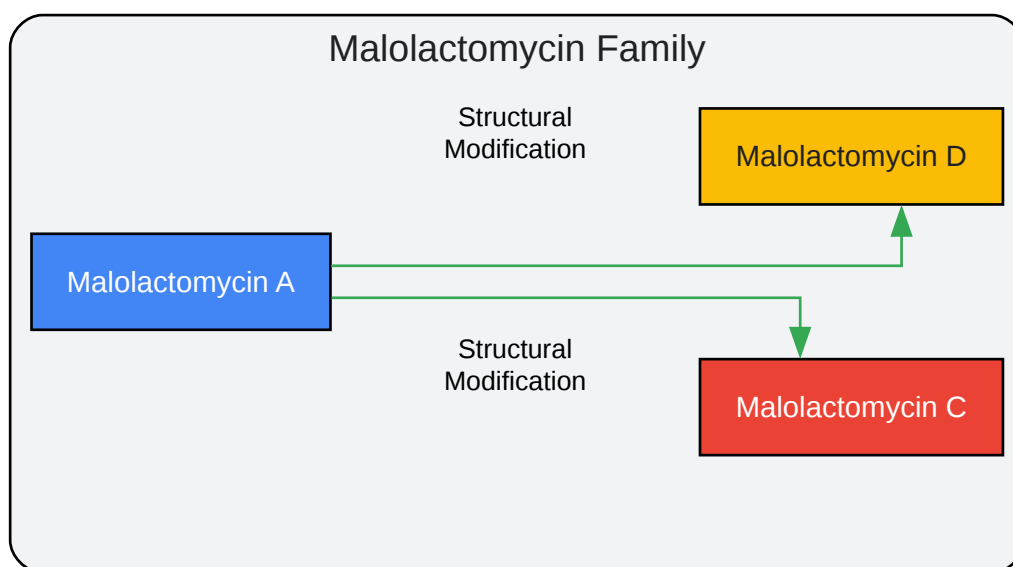
## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **Malolactomycin C** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a liquid chromatography (LC) system.
- **Ionization:** Electrospray ionization (ESI) is a common method for generating molecular ions of macrolides like **Malolactomycin C**. ESI is a soft ionization technique that minimizes fragmentation and primarily produces protonated ( $[\text{M}+\text{H}]^+$ ) or sodiated ( $[\text{M}+\text{Na}]^+$ ) molecular ions.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode to detect the  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$  ions. The instrument is calibrated to ensure high mass accuracy.

- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ions. This information is used to confirm the elemental composition of **Malolactomycin C**.

## Mandatory Visualization

The following diagram illustrates the relationship between the known members of the Malolactomycin family.



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Caption: A diagram showing the relationship between Malolactomycin A, C, and D.

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